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Compound of Interest

Compound Name:
1,3-Bis(3-

cyanopropyl)tetramethyldisiloxane

Cat. No.: B100652 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 1,3-Bis(3-
cyanopropyl)tetramethyldisiloxane, a key organosilicon compound. The intended audience

for this document includes researchers, scientists, and professionals in the field of drug

development and materials science who utilize spectroscopic techniques for chemical

characterization. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols.

Chemical Structure
The molecular structure of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a disiloxane

backbone with two 3-cyanopropyl groups and four methyl groups attached to the silicon atoms.

Caption: Chemical structure of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for 1,3-Bis(3-
cyanopropyl)tetramethyldisiloxane.

Table 1: ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.1 s 12H Si-(CH₃)₂

~0.6 m 4H Si-CH₂-CH₂-CH₂-CN

~1.6 m 4H Si-CH₂-CH₂-CH₂-CN

~2.4 t 4H Si-CH₂-CH₂-CH₂-CN

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~-0.5 Si-CH₃

~16.0 Si-CH₂-CH₂-CH₂-CN

~20.0 Si-CH₂-CH₂-CH₂-CN

~25.0 Si-CH₂-CH₂-CH₂-CN

~119.5 -CN

Experimental Protocol: NMR Spectroscopy
While specific experimental parameters for the publicly available spectra are not exhaustively

detailed, a general protocol for obtaining NMR spectra of organosilicon compounds like 1,3-
Bis(3-cyanopropyl)tetramethyldisiloxane is as follows:

Sample Preparation: A solution of the analyte is prepared by dissolving a few milligrams of

the compound in a suitable deuterated solvent (e.g., CDCl₃). A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer. For ¹H

NMR, a standard pulse program is used. For ¹³C NMR, proton-decoupled spectra are

typically acquired to simplify the spectrum to a series of singlets.
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Data Acquisition: Key parameters such as the number of scans, relaxation delay, and

acquisition time are optimized to ensure a good signal-to-noise ratio and accurate

integration. The instrument mentioned in one public data source is a Varian CFT-20.[1]

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic absorption bands for 1,3-Bis(3-
cyanopropyl)tetramethyldisiloxane are summarized below.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (in CH₃ and CH₂)

~2245 Strong C≡N stretch (nitrile)

~1260 Strong Si-CH₃ deformation

~1050 Very Strong Si-O-Si stretch (disiloxane)

~800 Strong Si-C stretch

Experimental Protocol: IR Spectroscopy
The IR spectrum of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is typically obtained using

Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation: As the compound is a liquid, the spectrum can be conveniently

recorded "neat," meaning without a solvent.[1] This is often done by placing a drop of the

liquid between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.

[1] The use of a capillary cell has also been noted.[1]

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
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Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal)

is first recorded. Then, the sample spectrum is recorded. The instrument software

automatically subtracts the background from the sample spectrum to produce the final

absorbance or transmittance spectrum. The data is typically collected over the mid-IR range

(e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Possible Fragment

253 Low [M - CH₃]⁺

198 Moderate [M - C₄H₆N]⁺

182 High [NC(CH₂)₃Si(CH₃)₂O]⁺

131 Moderate [Si(CH₃)₂(CH₂CH₂CN)]⁺

73 High [Si(CH₃)₃]⁺

Note: The molecular ion peak (M⁺) at m/z 268 is often weak or absent in the EI spectrum of

siloxanes.

Experimental Protocol: Mass Spectrometry
The mass spectrum is commonly obtained using a Gas Chromatography-Mass Spectrometry

(GC-MS) system.

Sample Introduction: The liquid sample is injected into the gas chromatograph, where it is

vaporized and separated from any impurities on a capillary column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) is a common method used, where high-energy electrons

bombard the molecules, causing them to ionize and fragment.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Specific parameters such as the GC column type, temperature program, and ion source

settings are crucial for reproducible results but are not consistently available in public data

repositories for this specific compound.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane.
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Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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